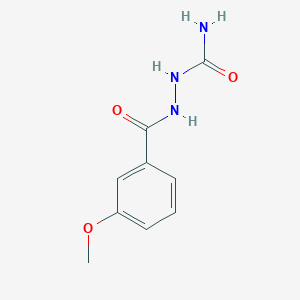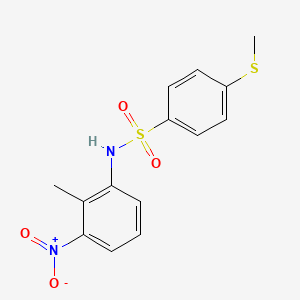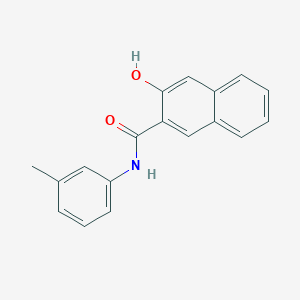
7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent neurotoxin that has been used to create animal models of Parkinson's disease, and has also been investigated for its potential therapeutic uses in the treatment of other neurological disorders.
Wirkmechanismus
7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione is metabolized by monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is then taken up by dopamine-producing neurons in the substantia nigra. MPP+ is toxic to these neurons, leading to their destruction and the subsequent development of Parkinson's-like symptoms.
Biochemical and Physiological Effects:
7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione-induced neurotoxicity is characterized by the selective destruction of dopamine-producing neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in the development of motor symptoms such as tremors, rigidity, and bradykinesia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is that it can be used to create animal models of Parkinson's disease that closely mimic the human disease. This allows researchers to study the underlying mechanisms of the disease and to test potential treatments. However, 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione-induced neurotoxicity is a relatively acute model of Parkinson's disease, and may not accurately reflect the chronic nature of the disease in humans.
Zukünftige Richtungen
There are several future directions for research involving 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of new animal models of Parkinson's disease that more accurately reflect the chronic nature of the disease in humans. Another area of interest is the investigation of potential therapeutic uses of 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione and related compounds in the treatment of other neurological disorders. Finally, there is ongoing research into the underlying mechanisms of 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione-induced neurotoxicity, with the goal of developing new treatments for Parkinson's disease and other related disorders.
Synthesemethoden
The synthesis of 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione) with sulfuric acid and methanol. This reaction produces 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione as a yellow crystalline solid, which can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione has been widely used in scientific research as a tool for studying Parkinson's disease. 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione is able to selectively destroy dopamine-producing neurons in the substantia nigra region of the brain, leading to the development of motor symptoms similar to those seen in Parkinson's disease. This has allowed researchers to develop animal models of Parkinson's disease, which can be used to study the underlying mechanisms of the disease and to test potential treatments.
Eigenschaften
IUPAC Name |
3-methyl-8-methylsulfanyl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-5(2)14-6-7(11-10(14)17-4)13(3)9(16)12-8(6)15/h5H,1-4H3,(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNLIQWJJJKFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1SC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5728348 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5783909.png)
![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)
![ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5783935.png)

![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)

![N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5783956.png)


![5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5783975.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5783992.png)
